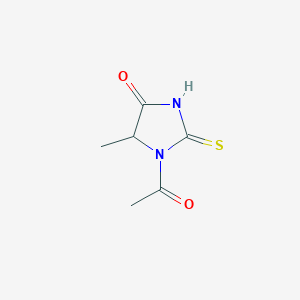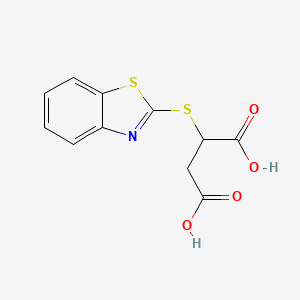
2-bromo-N-phenylaniline
Overview
Description
2-bromo-N-phenylaniline: is an organic compound with the molecular formula C12H10BrN . It is a derivative of aniline, where a bromine atom is substituted at the second position of the benzene ring, and a phenyl group is attached to the nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of N-phenylaniline: The most common method involves the bromination of N-phenylaniline. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride.
Lithiation and Bromination: Another method involves the lithiation of N-phenylaniline using n-butyllithium in tetrahydrofuran at low temperatures, followed by the addition of a bromine source.
Industrial Production Methods: Industrial production of 2-bromo-N-phenylaniline often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-bromo-N-phenylaniline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling, where the bromine atom is replaced by a different aryl or vinyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products like N-phenyl-2-aminophenol or N-phenyl-2-thiophenol can be formed.
Coupling Products: Products like biphenyl derivatives or styrene derivatives.
Oxidation and Reduction Products: Various oxidized or reduced forms of the original compound.
Scientific Research Applications
Chemistry: 2-bromo-N-phenylaniline is used as a building block in organic synthesis. It is a precursor for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, it serves as an intermediate in the synthesis of bioactive compounds. It is used in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of polymers and materials for electronic applications. It is also used in the synthesis of ligands for
Properties
IUPAC Name |
2-bromo-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAWAHYRHUWAFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423762 | |
| Record name | 2-Bromodiphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61613-22-7 | |
| Record name | 2-Bromodiphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-N-phenylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


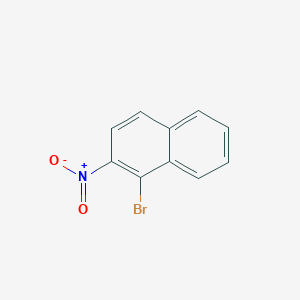
![1-Benzo[b]thiophen-2-yl-ethanol](/img/structure/B1276246.png)
![4-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B1276247.png)

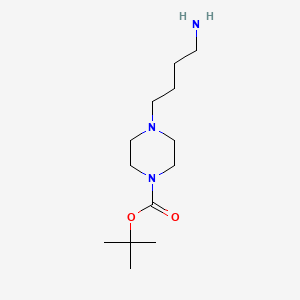

![2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine](/img/structure/B1276268.png)
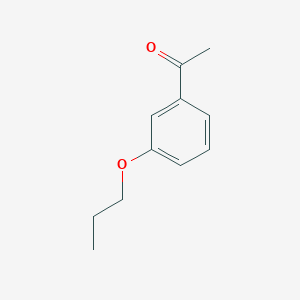


![[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium](/img/structure/B1276276.png)
